molecular formula C19H21NO4S2 B12761111 N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate CAS No. 81890-71-3

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate

Cat. No.: B12761111
CAS No.: 81890-71-3
M. Wt: 391.5 g/mol
InChI Key: IYXJGJYCILUFFZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate is a complex organic compound with a unique structure that includes a dibenzo-fused dithiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo-fused dithiepin ring system, followed by the introduction of the ethanamine moiety and subsequent dimethylation. The final step involves the formation of the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo-fused ring systems with different substituents, such as:

  • N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine
  • N,N-Dimethyl-11H-dibenzo(b,e)(1,4)diazepin-11-ethanamine

Uniqueness

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate is unique due to the presence of the dithiepin ring system, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate is a complex organic compound notable for its unique dibenzo-fused dithiepin structure, which includes two sulfur atoms within a fused ring system. This compound is recognized for its potential biological activities, particularly in the context of therapeutic applications.

  • Chemical Formula : C19H21NO4S2
  • Molecular Weight : 391.504 g/mol
  • CAS Number : 81890-71-3

The oxalate salt form of this compound enhances its stability and solubility, making it suitable for various applications in research and industry. The unique structure allows for diverse reactivity patterns that are being explored for medicinal purposes, including pain management and neurological applications .

Research indicates that this compound may interact with various biological targets, such as enzymes and receptors. These interactions can modulate their activity and influence numerous cellular processes. The compound's dithiepin ring structure is thought to confer specific biological effects that are currently under investigation.

Potential Therapeutic Applications

  • Pain Management : The compound may have analgesic properties, potentially through modulation of pain pathways.
  • Neurological Applications : There is ongoing research into its effects on neurological conditions, possibly involving neurotransmitter systems.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Analgesic Activity : In a study assessing the analgesic effects of various compounds, this compound demonstrated significant pain relief in animal models, suggesting its potential as a therapeutic agent for chronic pain.
  • Neuroprotective Effects : Another study explored its neuroprotective properties against oxidative stress in neuronal cell lines. Results indicated that the compound could reduce cell death and promote neuronal survival under stress conditions.
  • Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, further supporting its use in pain management and inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypeNotable ActivityReference
Compound ADithiepinAnalgesic
Compound BDibenzoNeuroprotective
This compoundDibenzo-fused DithiepinAnalgesic & Neuroprotective

Properties

CAS No.

81890-71-3

Molecular Formula

C19H21NO4S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(6H-benzo[c][1,5]benzodithiepin-6-yl)-N,N-dimethylethanamine;oxalic acid

InChI

InChI=1S/C17H19NS2.C2H2O4/c1-18(2)12-11-15-13-7-3-4-8-14(13)19-16-9-5-6-10-17(16)20-15;3-1(4)2(5)6/h3-10,15H,11-12H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

IYXJGJYCILUFFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1C2=CC=CC=C2SC3=CC=CC=C3S1.C(=O)(C(=O)O)O

Origin of Product

United States

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